4-(Allyloxy)-3,5-dibromobenzaldehyde 4-(Allyloxy)-3,5-dibromobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 443292-04-4
VCID: VC5812212
InChI: InChI=1S/C10H8Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2
SMILES: C=CCOC1=C(C=C(C=C1Br)C=O)Br
Molecular Formula: C10H8Br2O2
Molecular Weight: 319.98

4-(Allyloxy)-3,5-dibromobenzaldehyde

CAS No.: 443292-04-4

Cat. No.: VC5812212

Molecular Formula: C10H8Br2O2

Molecular Weight: 319.98

* For research use only. Not for human or veterinary use.

4-(Allyloxy)-3,5-dibromobenzaldehyde - 443292-04-4

Specification

CAS No. 443292-04-4
Molecular Formula C10H8Br2O2
Molecular Weight 319.98
IUPAC Name 3,5-dibromo-4-prop-2-enoxybenzaldehyde
Standard InChI InChI=1S/C10H8Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h2,4-6H,1,3H2
Standard InChI Key FPAHXQMWVYMRAH-UHFFFAOYSA-N
SMILES C=CCOC1=C(C=C(C=C1Br)C=O)Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physicochemical Properties

The molecular formula of 4-(allyloxy)-3,5-dibromobenzaldehyde is C₁₀H₈Br₂O₂, with a molecular weight of 328.98 g/mol. Key physicochemical properties include:

PropertyValue/Description
Boiling PointEstimated 280–300°C (decomposes)
SolubilityLow in water; soluble in DMSO, THF
LogP (Partition Coefficient)~3.2 (predicted)
Spectral Data (IR)ν(C=O): ~1700 cm⁻¹; ν(C–Br): 600 cm⁻¹

The allyloxy group enhances the compound’s reactivity in radical reactions and cycloadditions, while the bromine atoms contribute to its electrophilic character .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-(allyloxy)-3,5-dibromobenzaldehyde can be achieved through a multi-step process derived from methodologies for analogous compounds :

  • Bromination of p-Cresol:
    p-Cresol undergoes electrophilic bromination to yield 3,5-dibromo-4-hydroxybenzaldehyde. This step involves sequential bromination at the aromatic ring and side-chain oxidation .

  • Allylation of the Hydroxyl Group:
    The phenolic hydroxyl group in 3,5-dibromo-4-hydroxybenzaldehyde is replaced with an allyloxy group via a nucleophilic substitution reaction. This is typically performed using allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions:

    3,5-dibromo-4-hydroxybenzaldehyde+allyl bromideK2CO3,Δ4-(allyloxy)-3,5-dibromobenzaldehyde3,5\text{-dibromo-4-hydroxybenzaldehyde} + \text{allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \Delta} 4\text{-(allyloxy)-3,5-dibromobenzaldehyde}

Industrial Scalability

Industrial production may employ continuous-flow reactors to optimize bromination and allylation steps. Key considerations include:

  • Catalyst Selection: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

  • Byproduct Management: Hydrogen bromide (HBr) generated during bromination is neutralized or recycled .

Biological and Pharmacological Activity

Antimicrobial Properties

While direct studies on 4-(allyloxy)-3,5-dibromobenzaldehyde are scarce, brominated aromatic aldehydes exhibit notable antimicrobial activity. For example, 4-hydroxy-3,5-dibromobenzaldehyde demonstrates inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The allyloxy group may enhance membrane permeability, potentiating activity against Gram-negative pathogens .

Applications in Materials Science

Polymer Synthesis

The allyloxy group enables participation in radical polymerization, making this compound a candidate for cross-linked polymer networks. For instance, copolymers derived from 4-(allyloxy)-3,5-dibromobenzaldehyde and styrene show enhanced thermal stability (decomposition temperature >300°C) .

Fluorescent Probes

Brominated benzaldehydes are utilized in synthesizing fluorophores for bioimaging. The electron-withdrawing bromine atoms redshift emission wavelengths, enabling applications in cellular tracking .

Comparison with Structural Analogs

CompoundKey DifferencesApplications
4-Hydroxy-3,5-dibromobenzaldehydeLacks allyloxy group; higher polarityHerbicides, antimicrobial agents
4-(Allyloxy)-3,5-dichlorobenzaldehydeChlorine instead of brominePharmaceutical intermediates
2-Allyl-3-hydroxybenzaldehydeDifferent substitution patternFluorescent probes

The bromine atoms in 4-(allyloxy)-3,5-dibromobenzaldehyde confer greater lipophilicity and metabolic stability compared to chlorine analogs, making it more suitable for agrochemical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator